molecular formula C25H29N7O B2758288 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1797186-22-1

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2758288
CAS RN: 1797186-22-1
M. Wt: 443.555
InChI Key: GZAFBVHONMDCLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole group, a pyrimidine ring, a piperidine ring, and a pyrazole ring. These groups are common in many biologically active compounds, including drugs and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecule’s structure is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi stacking, which can affect the molecule’s shape and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the indole and pyrimidine rings might be involved in aromatic substitution reactions, while the piperidine ring might undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of several nitrogen atoms might make it more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. Many drugs work by interacting with specific proteins in the body, and the compound’s structure suggests it could bind to a variety of targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research could explore the compound’s potential uses, for example in medicine or as a chemical tool. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O/c1-18-15-19(2)32(29-18)14-10-26-25(33)21-7-11-30(12-8-21)23-16-24(28-17-27-23)31-13-9-20-5-3-4-6-22(20)31/h3-6,9,13,15-17,21H,7-8,10-12,14H2,1-2H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAFBVHONMDCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

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